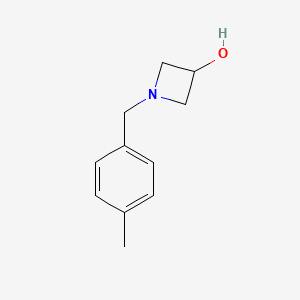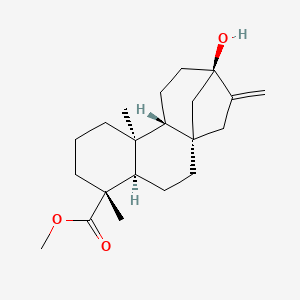
Ácido 2-(4-bromo-3-metil-1H-pirazol-1-il)propanoico
Descripción general
Descripción
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazoline derivatives have been found to interact with a variety of biological targets . These targets often include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For example, some pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress .
Result of Action
For instance, some pyrazoline derivatives have been associated with significant reductions in AchE activity, leading to dramatic behavioral changes and body movement impairment .
Análisis Bioquímico
Biochemical Properties
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the release of acetylcholine at cholinergic synapses, impacting neural transmission . Furthermore, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid may affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species and subsequent cellular damage.
Molecular Mechanism
At the molecular level, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to the active site of acetylcholinesterase, resulting in enzyme inhibition . This binding interaction prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter and altered neural signaling. Additionally, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, which may impact its efficacy and biological activity . In vitro and in vivo experiments have demonstrated that prolonged exposure to 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid can induce toxic or adverse effects, including neurotoxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid.
Transport and Distribution
The transport and distribution of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biological activity. For example, the compound may be transported across cell membranes via active transport mechanisms, influencing its concentration in different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function . The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of de-brominated pyrazoles.
Coupling: Formation of biaryl pyrazoles.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: Similar structure but lacks the propanoic acid group.
3-methyl-1H-pyrazole: Similar structure but lacks the bromine atom.
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and methyl groups on the pyrazole ring, along with the propanoic acid group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVMBIXWIDBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585892 | |
| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-46-0 | |
| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















